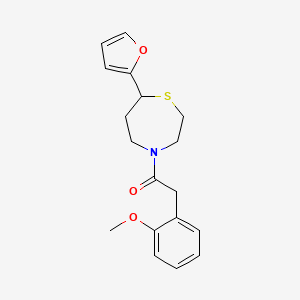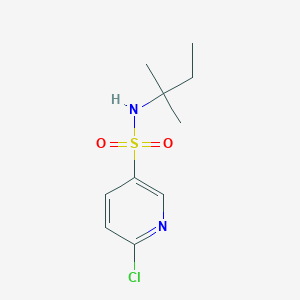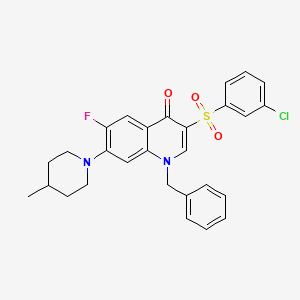![molecular formula C15H12ClN3O3S B2443415 N-(6-Chlorbenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridin-3-carboxamid CAS No. 2034278-03-8](/img/structure/B2443415.png)
N-(6-Chlorbenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H12ClN3O3S and its molecular weight is 349.79. The purity is usually 95%.
BenchChem offers high-quality N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
Mit N-(6-Chlorbenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridin-3-carboxamid verwandte Verbindungen wurden auf ihre anti-inflammatorischen Aktivitäten untersucht . Die anti-inflammatorische Aktivität dieser Verbindungen wird hauptsächlich durch die Hemmung der Biosynthese von Prostaglandinen vermittelt . Einige der synthetisierten Verbindungen weisen signifikante anti-inflammatorische Aktivitäten auf .
Analgetische Aktivität
Diese Verbindungen wurden auch auf ihre analgetischen (schmerzlindernden) Aktivitäten untersucht . Einige der synthetisierten Verbindungen zeigten signifikante analgetische Aktivitäten .
Ulzerogene Aktivität
Die ulzerogene und reizende Wirkung dieser Verbindungen auf die Magen-Darm-Schleimhaut ist im Vergleich zu Standardverbindungen gering . Dies deutet darauf hin, dass diese Verbindungen möglicherweise Anwendung bei der Behandlung von Magen-Darm-Erkrankungen finden .
Lipidperoxidationsaktivität
Diese Verbindungen wurden auf ihre Lipidperoxidationsaktivitäten untersucht . Lipidperoxidation ist ein Prozess, bei dem freie Radikale Elektronen aus den Lipiden in Zellmembranen stehlen, was zu Zellschäden führt. Dieser Prozess ist an mehreren Krankheiten wie Arteriosklerose und Krebs beteiligt .
Quorum-Sensing-Inhibitoren
Im LasB-System zeigten mit this compound verwandte Verbindungen vielversprechende Quorum-Sensing-Inhibitoren . Quorum-Sensing ist ein System aus Reiz und Reaktion, das mit der Populationsdichte korreliert. Viele Bakterienarten nutzen Quorum-Sensing, um die Genexpression entsprechend der Dichte ihrer lokalen Population zu koordinieren .
Anti-inflammatorische Aktivität über biochemische Cyclooxygenase (COX)-Aktivitätsassays
Mit this compound verwandte Verbindungen wurden auf anti-inflammatorische Aktivität über biochemische Cyclooxygenase (COX)-Aktivitätsassays getestet . COX ist ein Enzym, das an der Bildung von Prostanoiden beteiligt ist, darunter Prostaglandine, Prostacyclin und Thromboxan .
Wirkmechanismus
Target of Action
The primary target of this compound is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation and pain .
Mode of Action
The compound acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This inhibition is believed to mediate the compound’s anti-inflammatory effects . It’s worth noting that the compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the arachidonic acid pathway . Normally, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase pathways, respectively . By inhibiting COX enzymes, the compound disrupts this pathway, leading to a decrease in prostaglandin production .
Result of Action
The inhibition of COX enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory and analgesic effects . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities .
Biochemische Analyse
Biochemical Properties
The biochemical properties of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide are largely determined by its interactions with enzymes, proteins, and other biomolecules. For instance, it has been found to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Cellular Effects
On a cellular level, N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide has been found to influence cell function in several ways. It has been observed to inhibit the proliferation of certain cancer cells, decrease the activity of inflammatory cytokines like IL-6 and TNF-α, and hinder cell migration .
Molecular Mechanism
The molecular mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interactions with key enzymes involved in the inflammatory response. Specifically, it has been found to inhibit the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into prostaglandins .
Metabolic Pathways
It is known that the compound’s anti-inflammatory activity is mediated through the inhibition of prostaglandin biosynthesis, which involves the cyclooxygenase (COX) enzymes
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c1-19-7-9(11(22-2)6-13(19)20)14(21)18-15-17-10-4-3-8(16)5-12(10)23-15/h3-7H,1-2H3,(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAAENBLZUOPQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(4Z)-3-(3,4-dimethoxyphenyl)-N-methoxy-1H,4H-indeno[1,2-c]pyrazol-4-imine](/img/structure/B2443333.png)





![methyl 6-amino-2H,3H,4H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2443342.png)


![1-benzyl-4-hydroxy-N-(4-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2443346.png)


![2-[4,7-Dimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2443352.png)

